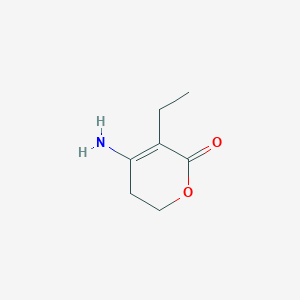
4-Amino-5-ethyl-2,3-dihydropyran-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-ethyl-2,3-dihydropyran-6-one, also known as AEDP, is a heterocyclic compound that has been of interest to the scientific community due to its potential use in various research applications. AEDP is a pyranone derivative that has a range of physiological and biochemical effects.
Mécanisme D'action
The mechanism of action of 4-Amino-5-ethyl-2,3-dihydropyran-6-one is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase. 4-Amino-5-ethyl-2,3-dihydropyran-6-one binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Effets Biochimiques Et Physiologiques
4-Amino-5-ethyl-2,3-dihydropyran-6-one has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, 4-Amino-5-ethyl-2,3-dihydropyran-6-one has been shown to have antioxidant properties and to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. 4-Amino-5-ethyl-2,3-dihydropyran-6-one has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Amino-5-ethyl-2,3-dihydropyran-6-one in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be useful in the study of cognitive function. 4-Amino-5-ethyl-2,3-dihydropyran-6-one is also relatively easy to synthesize, making it a cost-effective option for researchers. However, 4-Amino-5-ethyl-2,3-dihydropyran-6-one has some limitations, including its low yield in the synthesis reaction and its potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for the study of 4-Amino-5-ethyl-2,3-dihydropyran-6-one. One area of interest is the development of 4-Amino-5-ethyl-2,3-dihydropyran-6-one as a therapeutic agent for the treatment of cognitive disorders, such as Alzheimer's disease. Another potential direction is the study of 4-Amino-5-ethyl-2,3-dihydropyran-6-one as a building block for the synthesis of other compounds with potential therapeutic applications. Finally, further research is needed to fully understand the mechanism of action of 4-Amino-5-ethyl-2,3-dihydropyran-6-one and its potential applications in various fields of study.
Méthodes De Synthèse
The synthesis of 4-Amino-5-ethyl-2,3-dihydropyran-6-one involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, to produce 4-Amino-5-ethyl-2,3-dihydropyran-6-one. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
4-Amino-5-ethyl-2,3-dihydropyran-6-one has been used in various scientific research applications, including the study of enzyme inhibition, as a building block for the synthesis of other compounds, and as a potential therapeutic agent. 4-Amino-5-ethyl-2,3-dihydropyran-6-one has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which has been linked to improved cognitive function.
Propriétés
Numéro CAS |
131792-98-8 |
|---|---|
Nom du produit |
4-Amino-5-ethyl-2,3-dihydropyran-6-one |
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
4-amino-5-ethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C7H11NO2/c1-2-5-6(8)3-4-10-7(5)9/h2-4,8H2,1H3 |
Clé InChI |
UQWMXKRMCFOLPN-UHFFFAOYSA-N |
SMILES |
CCC1=C(CCOC1=O)N |
SMILES canonique |
CCC1=C(CCOC1=O)N |
Synonymes |
2H-Pyran-2-one,4-amino-3-ethyl-5,6-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)
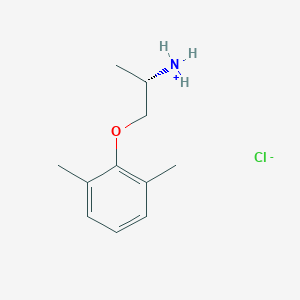
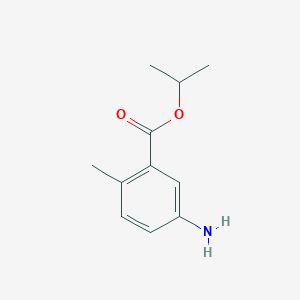
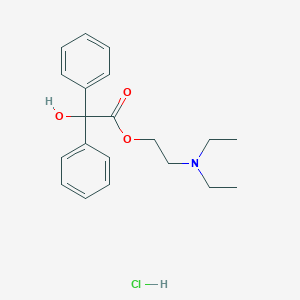
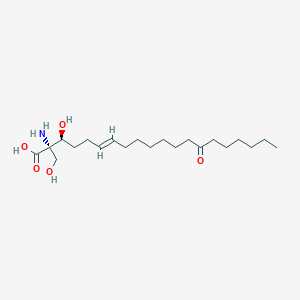
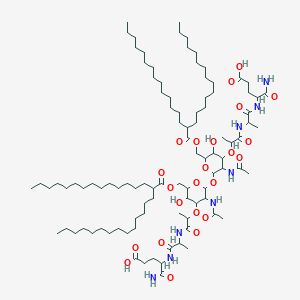
![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)

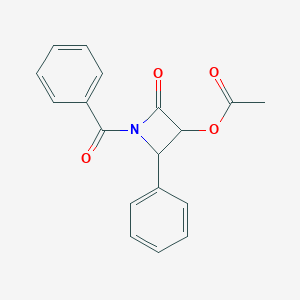
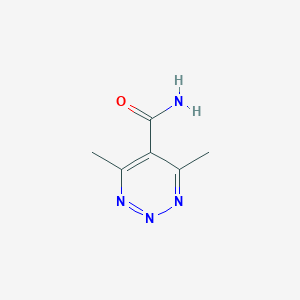

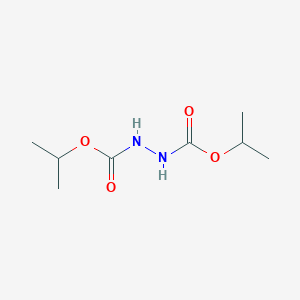
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)